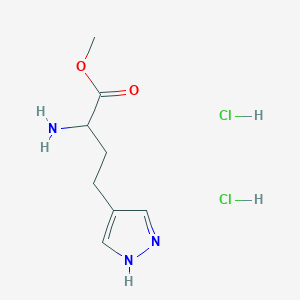
2-Amino-4,6-dichloropyridine-3-carboxylic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-4,6-dichloropyridine-3-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 1864073-68-6 . Its IUPAC name is 2-amino-4,6-dichloronicotinic acid hydrochloride . The molecular weight of this compound is 243.48 .
Molecular Structure Analysis
The InChI code for this compound is1S/C6H4Cl2N2O2.ClH/c7-2-1-3 (8)10-5 (9)4 (2)6 (11)12;/h1H, (H2,9,10) (H,11,12);1H . This indicates the presence of two chlorine atoms, two nitrogen atoms, and one carboxylic acid group in the molecule.
作用機序
The mechanism of action of 2-Amino-4,6-dichloropyridine-3-carboxylic acid hydrochloride is not well understood. However, it is believed to act as a competitive inhibitor of certain enzymes, including dihydrofolate reductase and thymidylate synthase. These enzymes are involved in the synthesis of nucleic acids, which are essential for cell growth and division. By inhibiting these enzymes, this compound may prevent the synthesis of nucleic acids and inhibit cell growth.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been shown to have anti-inflammatory and antioxidant properties. In vivo studies have shown that this compound can reduce the growth of tumors in mice and can improve the survival of mice with cancer.
実験室実験の利点と制限
2-Amino-4,6-dichloropyridine-3-carboxylic acid hydrochloride has several advantages for lab experiments. It is relatively easy to synthesize and is commercially available. It is also stable under a variety of conditions, making it suitable for use in a variety of experiments. However, this compound has several limitations. It is toxic and should be handled with care. It is also relatively expensive compared to other reagents.
将来の方向性
There are several future directions for the use of 2-Amino-4,6-dichloropyridine-3-carboxylic acid hydrochloride in scientific research. One area of interest is the development of new compounds based on this compound. These compounds may have improved properties compared to this compound and may be more effective in the treatment of cancer and other diseases. Another area of interest is the study of the mechanism of action of this compound. By understanding how this compound works, researchers may be able to develop new drugs that are more effective and have fewer side effects. Finally, this compound may be used in the development of new diagnostic tools for cancer and other diseases.
合成法
2-Amino-4,6-dichloropyridine-3-carboxylic acid hydrochloride can be synthesized using various methods, including the reaction of 2,4-dichloro-6-nitropyridine with glycine and the reaction of 2,4-dichloro-6-nitropyridine with sodium cyanide followed by hydrolysis. One of the most commonly used methods for synthesizing this compound is the reaction of 2,4-dichloro-6-nitropyridine with glycine hydrochloride in the presence of a reducing agent such as sodium borohydride. This method results in the formation of this compound hydrochloride salt, which is a white crystalline powder.
科学的研究の応用
2-Amino-4,6-dichloropyridine-3-carboxylic acid hydrochloride has been used in a variety of scientific research applications, including as a precursor for the synthesis of other compounds, as a reagent in chemical reactions, and as a tool for studying biological systems. This compound has been used to synthesize a variety of compounds, including pyridine derivatives and amino acids. It has also been used as a reagent in chemical reactions, such as the reduction of nitro groups and the formation of amides. In biological systems, this compound has been used to study the mechanism of action of various enzymes and as a tool for studying the structure and function of proteins.
特性
IUPAC Name |
2-amino-4,6-dichloropyridine-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N2O2.ClH/c7-2-1-3(8)10-5(9)4(2)6(11)12;/h1H,(H2,9,10)(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLMKWZDYCGXROL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1Cl)N)C(=O)O)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-ethyl-5-(4-fluorophenyl)[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B2624038.png)
![2'-Bromospiro[fluorene-9,9'-xanthene]](/img/structure/B2624039.png)
![4,4-Dimethyl-3-oxo-2-[[4-(trifluoromethoxy)anilino]methylidene]pentanenitrile](/img/structure/B2624040.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-hydroxy-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2624041.png)

![N-(4-(tert-butyl)phenyl)-4-methoxy-[1,4'-bipiperidine]-1'-carboxamide](/img/structure/B2624044.png)
![N-{3-[1-(2,5-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,5-dimethoxybenzamide](/img/structure/B2624045.png)



![2-(4-Bromo-benzyl)-5-methyl-[1,3,4]oxadiazo le](/img/structure/B2624051.png)
